5-((Methylamino)methyl)picolinonitrile
Description
5-((Methylamino)methyl)picolinonitrile is a heterocyclic compound that contains a pyridine ring with a cyano group and a methylamino group attached to it. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
CAS No. |
1060812-18-1 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-5-7-2-3-8(4-9)11-6-7/h2-3,6,10H,5H2,1H3 |
InChI Key |
QIDSKOSQONEJHV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((Methylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the methylamino group or the cyano group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((Methylamino)methyl)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-((Methylamino)methyl)picolinonitrile can be compared with other similar compounds, such as:
5-(Methylamino)picolinonitrile: This compound has a similar structure but lacks the additional methyl group attached to the amino group.
3-Hydroxy-4-substituted picolinonitriles: These compounds have a hydroxyl group and various substituents on the pyridine ring, offering different chemical properties and applications.
Biological Activity
5-((Methylamino)methyl)picolinonitrile (C10H12N2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
5-((Methylamino)methyl)picolinonitrile is characterized by a picolinonitrile backbone with a methylamino group attached via a methylene bridge. This structural configuration enables the compound to engage in various biological interactions, making it a candidate for drug development.
Key Structural Features:
- Molecular Formula: C10H12N2
- Functional Groups: Methylamino, nitrile
- Potential Interactions: Hydrogen bonding, electrostatic interactions
Biological Activity
The compound exhibits promising biological activities, particularly as an enzyme inhibitor and receptor ligand. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a modulator of biological pathways.
The interaction mechanism involves binding to specific molecular targets, including enzymes or receptors. The functional groups facilitate crucial interactions that can lead to the inhibition or activation of biological pathways.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Picolinonitrile | Lacks aminomethyl group | Less versatile in synthetic applications |
| 2-(Aminomethyl)pyridine | Aminomethyl group at a different position | Different reactivity due to positional isomerism |
| 4-(Aminomethyl)pyridine | Another positional isomer | Varies in reactivity and applications |
| 5-((Methylamino)methyl)picolinonitrile | Specific substitution pattern | High versatility in undergoing diverse reactions |
Synthesis Pathways
The synthesis of 5-((Methylamino)methyl)picolinonitrile typically involves several key steps:
- Starting Materials: Picolinonitrile derivatives.
- Reactions: Use of nucleophilic substitutions and reductive aminations.
- Optimization: Reaction conditions such as temperature and pressure are optimized for yield enhancement.
The synthesis can be conducted in batch or continuous flow reactors for large-scale production, emphasizing the importance of reaction conditions in achieving desired outcomes.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- Research has indicated that 5-((Methylamino)methyl)picolinonitrile can inhibit specific enzymes involved in cancer pathways, suggesting its potential role as an antitumor agent. The compound's binding affinity to target enzymes was evaluated using molecular docking studies, showing promising results.
-
Receptor Ligand Activity:
- In vivo evaluations demonstrated that this compound could act as a ligand for certain receptors implicated in neurological disorders. PET imaging studies indicated alterations in receptor binding patterns upon administration of the compound, further supporting its therapeutic potential.
-
Pharmacological Profiling:
- A comprehensive pharmacological assessment revealed that modifications to the methylamino group significantly influenced the compound’s lipophilicity and bioavailability, which are critical factors for drug efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
